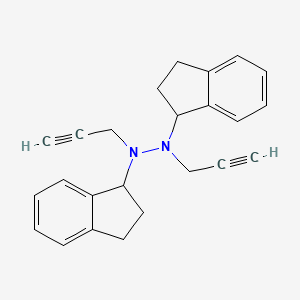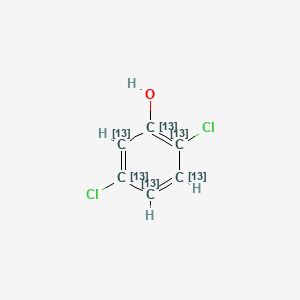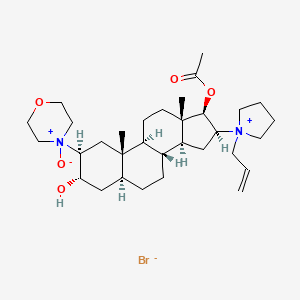
Rocuronium Bromide N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rocuronium Bromide N-Oxide is a derivative of Rocuronium Bromide, which is a non-depolarizing neuromuscular blocking agent used in modern anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . This compound retains the core structure of Rocuronium Bromide but includes an additional N-oxide functional group, which may alter its chemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rocuronium Bromide N-Oxide typically involves the oxidation of Rocuronium Bromide. A common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions: Rocuronium Bromide N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can revert the N-oxide group back to the original amine.
Substitution: Nucleophilic substitution reactions can occur at the N-oxide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound typically yields Rocuronium Bromide .
Applications De Recherche Scientifique
Rocuronium Bromide N-Oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study the effects of N-oxide functional groups on chemical reactivity and stability.
Biology: Investigated for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its potential use as a neuromuscular blocking agent with modified pharmacokinetic properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mécanisme D'action
Rocuronium Bromide N-Oxide exerts its effects by interacting with nicotinic acetylcholine receptors at the neuromuscular junction. It acts as a competitive antagonist, blocking the action of acetylcholine and preventing muscle contraction. The presence of the N-oxide group may influence its binding affinity and duration of action compared to Rocuronium Bromide .
Comparaison Avec Des Composés Similaires
Rocuronium Bromide: The parent compound, widely used as a neuromuscular blocking agent.
Vecuronium Bromide: Another non-depolarizing neuromuscular blocker with a similar structure but different pharmacokinetic properties.
Pancuronium Bromide: A longer-acting neuromuscular blocker with a different chemical structure.
Uniqueness: Rocuronium Bromide N-Oxide is unique due to the presence of the N-oxide functional group, which may alter its chemical reactivity, pharmacokinetics, and pharmacodynamics compared to other neuromuscular blocking agents .
Propriétés
Formule moléculaire |
C32H53BrN2O5 |
|---|---|
Poids moléculaire |
625.7 g/mol |
Nom IUPAC |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-(4-oxidomorpholin-4-ium-4-yl)-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide |
InChI |
InChI=1S/C32H53N2O5.BrH/c1-5-12-33(13-6-7-14-33)27-20-26-24-9-8-23-19-29(36)28(34(37)15-17-38-18-16-34)21-32(23,4)25(24)10-11-31(26,3)30(27)39-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
Clé InChI |
LVPWPQUWQOUKSZ-FMCCZJBLSA-M |
SMILES isomérique |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)[N+]5(CCOCC5)[O-])C)C)[N+]6(CCCC6)CC=C.[Br-] |
SMILES canonique |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)[N+]5(CCOCC5)[O-])C)C)[N+]6(CCCC6)CC=C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


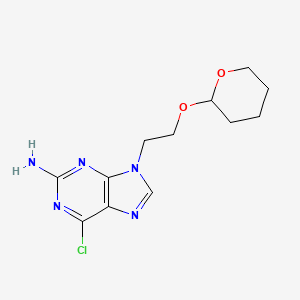

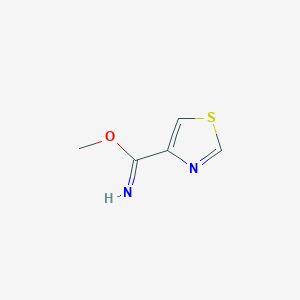
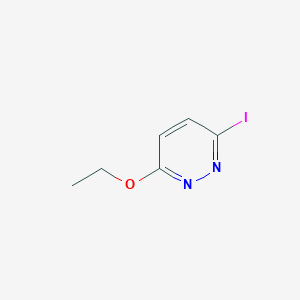
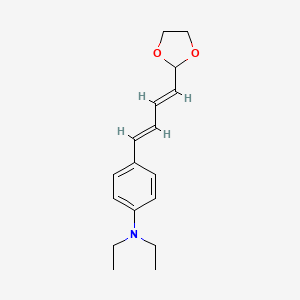
![Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13857517.png)
![2,3-Dihydro-N-(4-methoxy-2-methylphenyl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1H-indole-1-carboxamide](/img/structure/B13857519.png)
